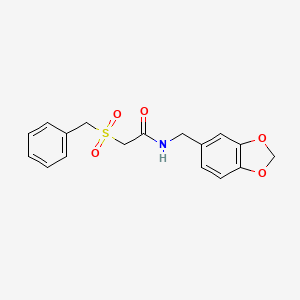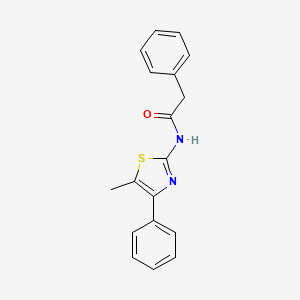
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known as MPAA, is a thiazole derivative that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in 2012 by Zhang et al. using a simple and efficient method. Since then, several studies have been conducted to investigate its mechanism of action, physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer invasion and metastasis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in Alzheimer's disease models, and inhibit the production of pro-inflammatory cytokines in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide in lab experiments is its simple and efficient synthesis method, which allows for easy production in large quantities. Additionally, its potential therapeutic applications in various diseases make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide research, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved efficacy and specificity. Additionally, its potential applications in combination therapies and as a diagnostic tool for cancer and other diseases should be explored.
Méthodes De Synthèse
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with thiosemicarbazide and phenyl isothiocyanate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has also been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-10-6-3-7-11-15)20-18(22-13)19-16(21)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJZFWIOOFMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

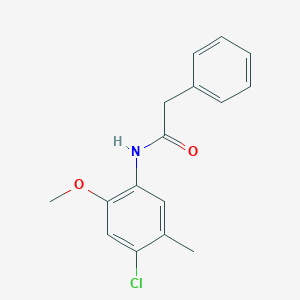


![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
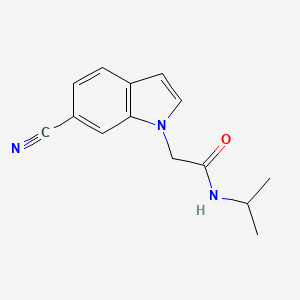
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)
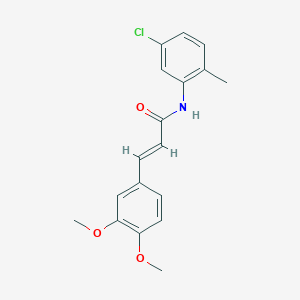
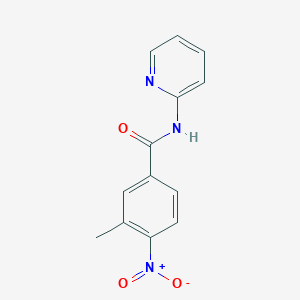
![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)
![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)
